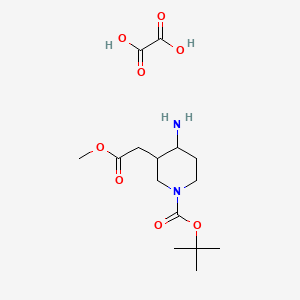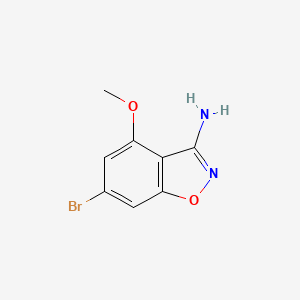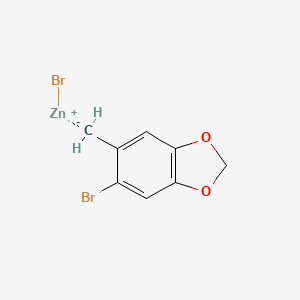![molecular formula C25H20N4O2 B13904061 1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Devazepide is a benzodiazepine derivative that acts as a selective cholecystokinin-A (CCK-A) receptor antagonist. Unlike typical benzodiazepines, it does not bind to GABA-A receptors. Instead, it is primarily used in scientific research to study the CCK-A receptor and its physiological and behavioral effects . Devazepide has been investigated for its potential therapeutic applications in treating gastrointestinal disorders, such as dyspepsia, gastroparesis, and gastric reflux .
Métodos De Preparación
Devazepide is synthesized in a manner similar to other benzodiazepines. The synthetic route involves the condensation of indole-2-carboxylic acid with (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Devazepide undergoes various chemical reactions, including:
Oxidation: Devazepide can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in devazepide.
Substitution: Devazepide can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Devazepide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of CCK-A receptor antagonists.
Medicine: Research has shown that devazepide can have anti-tumor effects on the growth of multiple types of human cancer, including bladder carcinoma.
Industry: Devazepide is used in the development of new drugs targeting the CCK-A receptor and related pathways.
Mecanismo De Acción
Devazepide exerts its effects by selectively binding to and antagonizing the CCK-A receptor. This receptor is involved in various physiological processes, including the regulation of appetite, gastric emptying, and pancreatic enzyme secretion . By blocking the action of cholecystokinin (CCK) at the CCK-A receptor, devazepide can modulate these processes. The molecular targets and pathways involved include the inhibition of CCK-induced signaling pathways, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Devazepide is unique among benzodiazepines due to its selective action on the CCK-A receptor. Similar compounds include:
Lorglumide: Another selective CCK-A receptor antagonist with similar physiological effects.
Asperlicin: A non-peptidal CCK antagonist with a similar benzodiazepine ring system.
These compounds share some structural and functional similarities with devazepide but differ in their specific binding affinities and pharmacological profiles.
Propiedades
Fórmula molecular |
C25H20N4O2 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m0/s1 |
Clave InChI |
NFHRQQKPEBFUJK-QHCPKHFHSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES canónico |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


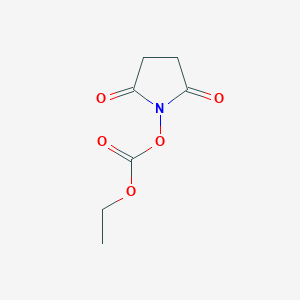
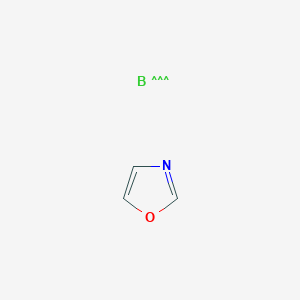
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
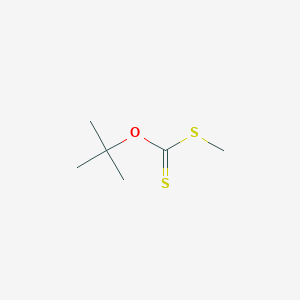
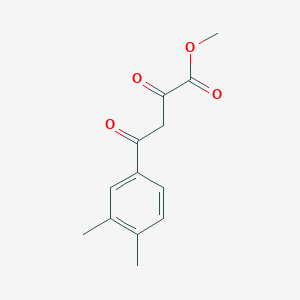
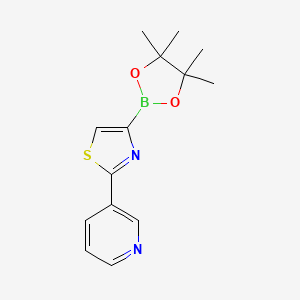
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)
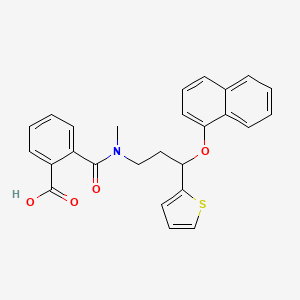
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
